molecular formula C24H35N3O5Si B12564630 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 185458-66-6

3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide

Cat. No.: B12564630
CAS No.: 185458-66-6
M. Wt: 473.6 g/mol
InChI Key: FJEQIQVGSWMSET-UHFFFAOYSA-N
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Description

3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is a complex organic compound that features both azobenzene and silane functionalities. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The azobenzene moiety is known for its photoresponsive properties, while the silane group allows for potential surface modifications and interactions with silica-based materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Azobenzene Intermediate: The synthesis begins with the preparation of 4-[(E)-phenyldiazenyl]phenol through a diazotization reaction followed by a coupling reaction with aniline.

    Attachment of the Propyl Chain: The azobenzene intermediate is then reacted with 3-chloropropyltriethoxysilane under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The azobenzene moiety can be oxidized to form azoxybenzene derivatives.

    Reduction: Reduction of the azobenzene group can yield hydrazobenzene derivatives.

    Substitution: The silane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Azoxybenzene derivatives.

    Reduction: Hydrazobenzene derivatives.

    Substitution: Siloxane polymers and networks.

Scientific Research Applications

3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a photoresponsive material in the development of light-controlled switches and sensors.

    Biology: Employed in the study of protein-ligand interactions and as a probe for fluorescence quenching.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive coatings.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is primarily based on its photoresponsive properties. The azobenzene moiety undergoes reversible photoisomerization between the trans and cis forms upon exposure to light of specific wavelengths. This photoisomerization can induce changes in the physical and chemical properties of the compound, making it useful in various applications. The silane group allows for covalent bonding with silica-based materials, enhancing its utility in surface modifications and material science.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-Phenyldiazenyl]phenol: A simpler azobenzene derivative without the silane functionality.

    3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: A compound with similar silane functionality but different photoresponsive properties.

    N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole: A silane compound with different functional groups and applications.

Uniqueness

3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is unique due to its combination of azobenzene and silane functionalities. This dual functionality allows for both photoresponsive behavior and surface modification capabilities, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

185458-66-6

Molecular Formula

C24H35N3O5Si

Molecular Weight

473.6 g/mol

IUPAC Name

3-(4-phenyldiazenylphenoxy)-N-(3-triethoxysilylpropyl)propanamide

InChI

InChI=1S/C24H35N3O5Si/c1-4-30-33(31-5-2,32-6-3)20-10-18-25-24(28)17-19-29-23-15-13-22(14-16-23)27-26-21-11-8-7-9-12-21/h7-9,11-16H,4-6,10,17-20H2,1-3H3,(H,25,28)

InChI Key

FJEQIQVGSWMSET-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)(OCC)OCC

Origin of Product

United States

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